

Application Note and Protocol for Measuring Charge Carrier Mobility in PTB7-Th

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: PTB7-Th
Cat. No.: B13395056

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Introduction

PTB7-Th, also known as PCE10, is a high-performance donor-acceptor copolymer widely utilized in organic photovoltaic (OPV) research due to its low bandgap and high power conversion efficiencies. A critical parameter governing the performance of organic electronic devices is the charge carrier mobility (μ), which dictates the efficiency of charge transport through the material. Accurate and reproducible measurement of charge carrier mobility is therefore essential for material characterization, device optimization, and the development of new organic semiconductor materials.

This document provides detailed protocols for the most common techniques used to measure the charge carrier mobility of **PTB7-Th** thin films: the Field-Effect Transistor (FET) method and the Space-Charge Limited Current (SCLC) method.

Key Experimental Techniques

The two primary methods for determining the charge carrier mobility in **PTB7-Th** are:

- **Field-Effect Transistor (FET):** This technique measures the mobility of charge carriers in the accumulation layer at the semiconductor-dielectric interface. It provides information about the intrinsic transport properties of the material in a transistor configuration.
- **Space-Charge Limited Current (SCLC):** This method determines the bulk mobility of charge carriers by analyzing the current-voltage characteristics of a single-carrier device. It is particularly useful for assessing the transport properties of the material as it would behave in a bulk heterojunction solar cell.

Data Presentation

The charge carrier mobility of **PTB7-Th** can vary significantly depending on factors such as molecular weight, processing conditions, and the measurement technique employed. Below is a summary of reported mobility values for **PTB7-Th**.

Measurement Technique	Carrier Type	Mobility (cm ² /Vs)	Key Experimental Conditions	Reference
Field-Effect Transistor (FET)	Hole	0.14	---	[1][2]
Field-Effect Transistor (FET)	Hole	1.05 x 10 ⁻²	Optimum molecular weight of 200 kDa	[3][4][5]
Field-Effect Transistor (FET)	Hole	0.80 (average ~0.51 ± 0.16)	High-capacitance electrolyte gate dielectric	[1][6][7]
Space-Charge Limited Current (SCLC)	Hole	7.8 x 10 ⁻⁴	Following low-temperature electric field treatment	[8]
Space-Charge Limited Current (SCLC)	Hole	1.1 x 10 ⁻⁴	Pristine film	[8]

Experimental Protocols

Protocol 1: Field-Effect Transistor (FET) Measurement

This protocol describes the fabrication and measurement of a top-gate, bottom-contact organic field-effect transistor (OFET) to determine the hole mobility of **PTB7-Th**.

1. Materials and Reagents:

- **PTB7-Th** (e.g., from 1-Material)
- Chlorobenzene (anhydrous)
- Heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm)
- Gold (Au) for source/drain electrodes
- Gate dielectric material (e.g., PMMA, PS, PVP, or a high-capacitance electrolyte)
- Appropriate solvents for the chosen gate dielectric
- Substrate cleaning solvents (Deionized water, Acetone, Isopropanol)

2. Substrate Preparation and Electrode Fabrication:

- Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a stream of nitrogen gas and bake at 120°C for 10 minutes to remove residual moisture.
- Define the source and drain electrodes on the SiO₂ surface using standard photolithography or a shadow mask.
- Deposit a thin adhesion layer of chromium (Cr, ~5 nm) followed by a layer of gold (Au, ~30-50 nm) via thermal evaporation. The channel length (L) and width (W) are defined by the electrode geometry (e.g., L = 20 μm, W = 1000 μm).

3. **PTB7-Th** Thin Film Deposition:

- Prepare a solution of **PTB7-Th** in chlorobenzene (e.g., 10 mg/mL).
- Stir the solution at an elevated temperature (e.g., 60°C) overnight in a nitrogen-filled glovebox to ensure complete dissolution.
- Filter the solution through a 0.45 µm PTFE filter.
- Spin-coat the **PTB7-Th** solution onto the prepared substrates at a suitable spin speed (e.g., 2000 rpm) for 60 seconds to achieve the desired film thickness.
- Anneal the films at an optimized temperature (e.g., 150°C) for 30 minutes inside the glovebox to remove residual solvent and improve molecular ordering.

4. Gate Dielectric and Gate Electrode Deposition:

- Prepare a solution of the chosen gate dielectric material (e.g., PMMA in n-butyl acetate).
- Spin-coat the dielectric solution on top of the **PTB7-Th** layer.
- Anneal the dielectric layer according to the material's specifications.
- Deposit the top gate electrode (e.g., Aluminum or Gold) via thermal evaporation through a shadow mask.

5. Device Characterization:

- Perform all electrical measurements in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.
- Measure the transfer characteristics by sweeping the gate voltage (V_{GS}) at a constant, high drain voltage (V_{DS}) (e.g., -40 V) to ensure operation in the saturation regime.
- Measure the output characteristics by sweeping V_{DS} at different constant V_{GS} values.
- Calculate the field-effect mobility (μ_{FET}) in the saturation regime using the following equation:

$$I_{DS} = (W / 2L) * \mu_{FET} * C_i * (V_{GS} - V_{th})^2$$

where:

- I_{DS} is the drain-source current
- W is the channel width
- L is the channel length
- C_i is the capacitance per unit area of the gate dielectric
- V_{GS} is the gate-source voltage
- V_{th} is the threshold voltage

The mobility can be extracted from the slope of the $(I_{DS})^{0.5}$ vs. V_{GS} plot.

Protocol 2: Space-Charge Limited Current (SCLC) Measurement

This protocol outlines the fabrication of a hole-only device to measure the bulk hole mobility of **PTB7-Th**.

1. Materials and Reagents:

- **PTB7-Th**
- Chlorobenzene (anhydrous)
- Patterned Indium Tin Oxide (ITO) coated glass substrates
- PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
- Gold (Au) or Molybdenum Oxide (MoO_3)/Aluminum (Al) for the top electrode
- Substrate cleaning solvents

2. Device Fabrication:

- Clean the patterned ITO substrates using the same procedure as for the FET substrates.

- Treat the cleaned ITO with UV-ozone for 15 minutes to improve its work function and promote adhesion.
- Spin-coat a layer of PEDOT:PSS onto the ITO to act as a hole injection layer. Anneal at ~140°C for 10 minutes in air.
- Transfer the substrates into a nitrogen-filled glovebox.
- Prepare the **PTB7-Th** solution and spin-coat it on top of the PEDOT:PSS layer as described in the FET protocol. The film thickness should be accurately measured (e.g., using a profilometer).
- Deposit the top electrode. For a hole-only device, a high work function metal like Gold (Au) or a MoO₃/Al bilayer is used to efficiently inject holes and block electrons. The electrode is deposited via thermal evaporation through a shadow mask to define the device area.

3. Device Characterization:

- Measure the current density-voltage (J-V) characteristics of the device in the dark using a semiconductor parameter analyzer.
- The J-V curve will exhibit different regions. At higher voltages, the current becomes space-charge limited.
- The mobility (μ_{SCLC}) can be determined by fitting the J-V data in the SCLC regime to the Mott-Gurney law for a trap-free semiconductor:

$$J = (9/8) * \epsilon_0 * \epsilon_r * \mu_{\text{SCLC}} * (V^2 / L^3)$$

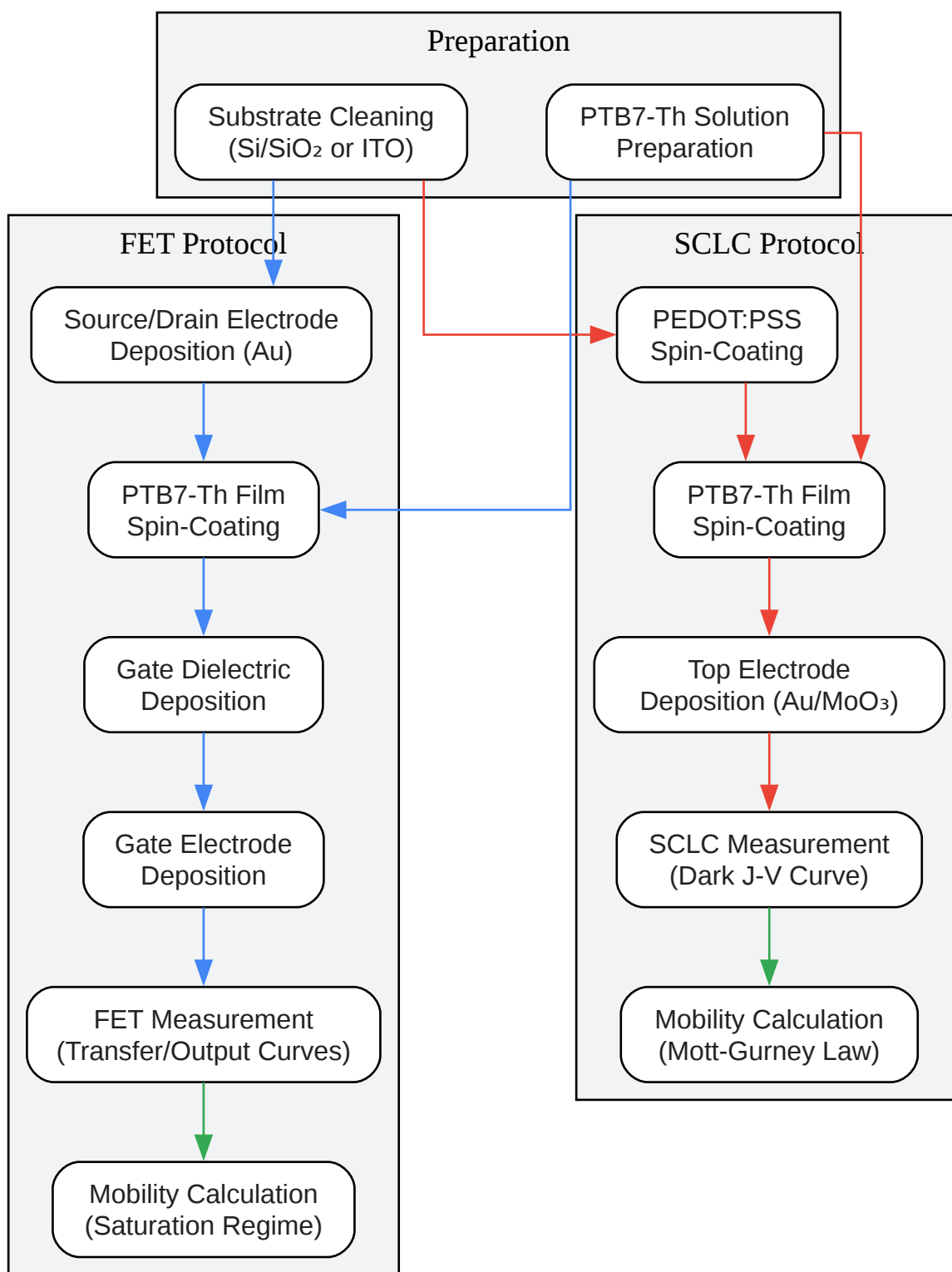
where:

- J is the current density
- ϵ_0 is the permittivity of free space (8.85×10^{-12} F/m)
- ϵ_r is the relative dielectric constant of the material (typically assumed to be ~3-4 for conjugated polymers)

- V is the applied voltage
- L is the thickness of the active layer

A plot of J vs. V^2 should be linear in the SCLC region, and the mobility can be extracted from the slope.

Mandatory Visualization



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Caption: Experimental workflow for measuring charge carrier mobility in **PTB7-Th**.

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